molecular formula C19H12F3N3OS B11446845 N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide

N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide

Cat. No.: B11446845
M. Wt: 387.4 g/mol
InChI Key: YOKCHOPRAARVPH-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thiophene ring and the trifluoromethyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide typically involves multicomponent condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the imidazo[1,2-a]pyridine ring can yield partially or fully reduced derivatives.

Scientific Research Applications

N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, leading to their potential use as anxiolytic and hypnotic agents . The thiophene ring and trifluoromethyl group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide is unique due to the presence of the thiophene ring and trifluoromethyl group, which confer distinct chemical and biological properties. These structural features may enhance its potency, selectivity, and pharmacokinetic profile compared to other imidazo[1,2-a]pyridine derivatives.

Properties

Molecular Formula

C19H12F3N3OS

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C19H12F3N3OS/c20-19(21,22)13-6-3-5-12(11-13)18(26)24-17-16(14-7-4-10-27-14)23-15-8-1-2-9-25(15)17/h1-11H,(H,24,26)

InChI Key

YOKCHOPRAARVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

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